6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine
Description
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
6-methyl-N-(2-methylcyclohexyl)pyridin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-10-5-3-4-6-13(10)15-12-8-7-11(2)14-9-12/h7-10,13,15H,3-6H2,1-2H3 |
InChI Key |
PUDJPRIHGIDTJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2=CN=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group participates in nucleophilic substitution reactions, particularly with alkyl/aryl halides. For example:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | Moderate (~60%) | |
| Arylation | 4-Bromobenzene, Pd(OAc)₂, XPhos, K₃PO₄ | N-Aryl derivative | Not reported (inferred) |
Mechanistic Insight :
-
The amine acts as a nucleophile, displacing halides in SN2 or transition metal-catalyzed coupling reactions. Steric hindrance from the cyclohexyl group may limit reactivity with bulky electrophiles.
Acylation Reactions
Acylation forms stable amides, a key reaction for modifying solubility or biological activity:
| Acylating Agent | Conditions | Product | Catalysts/Notes | Source |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | High yield (>85%) | |
| Benzoyl chloride | DMAP, DMF, reflux | N-Benzoyl derivative | Moderate (~70%) |
Kinetic Analysis :
-
Acylation follows second-order kinetics, with rate dependence on both amine and acylating agent concentrations. Azole catalysts (e.g., 1,2,4-triazole) accelerate the reaction by stabilizing tetrahedral intermediates .
Phosphorylation Reactions
The amine reacts with phosphorylating agents to form phosphoramidates, critical in prodrug design:
| Phosphorylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diphenyl phosphoryl chloride | Cl₃CCN, Et₃N, CH₃CN | Phosphoramidate | 53–93% (optimized) | |
| H₃PO₄ + CCl₄ | Triphenylphosphine, RT | Alkyl phosphoramidate | 30–75% |
Key Limitation :
Oxidation Reactions
Controlled oxidation of the amine or pyridine ring alters electronic properties:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C | N-Oxide derivative | Selective for pyridine ring | |
| KMnO₄ | H₂SO₄, H₂O, 0°C | Carboxylic acid (pyridine ring) | Low yield (~30%) |
Mechanistic Pathway :
-
Pyridine N-oxidation proceeds via electrophilic attack of peroxides, while amine oxidation forms nitroso intermediates under strong acidic conditions .
Reductive Amination and Alkylation
The amine undergoes reductive alkylation to introduce branched substituents:
| Carbonyl Compound | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Cyclohexanone | NaBH₃CN, MeOH | N-Cyclohexyl derivative | ~65% | |
| Formaldehyde | H₂ (1 atm), Pd/C | N-Methyl derivative | High (>90%) |
Stereochemical Considerations :
-
Bulky cyclohexyl groups influence the stereoselectivity of additions, favoring equatorial conformations.
Scientific Research Applications
6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine Core
6-Methylpyridin-3-amine (C₆H₈N₂)
- Structure : Lacks the 2-methylcyclohexyl group, featuring only a methyl group at position 4.
- Properties: Exhibits planar geometry with minor deviations (methyl C and amine N atoms are 0.021–0.058 Å from the pyridine plane). Hydrogen bonding dominates crystal packing .
- Comparison : The absence of the bulky cyclohexyl group in this compound results in lower molecular weight (108.14 g/mol) and higher solubility in polar solvents compared to the target compound.
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine (C₁₅H₁₅F₃N₂O)
- Structure : Methoxy group at position 6 and a trifluoromethylphenyl-ethyl substituent on the amine.
- Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability, while the methoxy group increases polarity. Molecular weight: 296.29 g/mol .
6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine (C₁₁H₁₆ClN₃)
Functional Group Variations
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (Schiff Base Derivative)
- Structure : Schiff base formed by condensing 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde.
- Properties : The imine group enables coordination with metal ions (e.g., Co(II), Cu(II)), yielding antimicrobial complexes .
- Comparison : The target compound’s amine group could similarly act as a ligand, but its 2-methylcyclohexyl group may sterically hinder metal coordination compared to the planar Schiff base.
6-Methoxy-5-methylpyridin-3-amine (C₇H₁₀N₂O)
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact
Biological Activity
6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits various pharmacological properties, making it a candidate for further research in drug development.
Chemical Structure
The chemical structure of 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine can be represented as follows:
This structure features a pyridine ring substituted at the 3-position with an amine and at the 6-position with a methyl group, alongside a cyclohexyl moiety.
Biological Activity Overview
Research has indicated that compounds similar to 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to these activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar pyridine derivatives. For example, in a study focusing on 2,6,9-trisubstituted purine derivatives, compounds were tested against several cancer cell lines, including HL-60 and MCF-7. These studies showed that certain substitutions led to increased cytotoxicity and apoptosis induction in cancer cells .
Table 1: Comparison of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine | HL-60 | TBD | Induction of apoptosis |
| Compound 7h | HL-60 | 5 | Cell cycle arrest at S-phase |
| Cisplatin | HL-60 | 10 | Apoptosis |
Note: TBD = To Be Determined based on future studies.
The mechanism through which 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine exerts its antitumor effects may involve the induction of apoptosis and cell cycle arrest. In vitro assays demonstrated that treatment with compounds similar to this pyridine derivative resulted in significant alterations in cell cycle distribution, particularly an accumulation of cells in the S-phase .
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have also been explored. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The presence of the methylcyclohexyl group may enhance lipophilicity, potentially improving membrane penetration and antibacterial efficacy .
Case Studies
- Antitumor Efficacy : A study involving the evaluation of several pyridine derivatives found that specific substitutions significantly enhanced their cytotoxicity against tumor cell lines. The results indicated that structural modifications could lead to improved selectivity and potency against cancer cells.
- Anti-inflammatory Response : In a model assessing inflammatory responses, certain pyridine derivatives inhibited the release of TNF-alpha and IL-6 from macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. Table 1: Structural analogs for SAR studies
| Compound | Key Structural Variation | Assay Parameter Tested |
|---|---|---|
| Target compound | 2-methylcyclohexyl group | Solubility, logP |
| N-(pyridin-3-yl)methylpropan-2-amine | Linear alkyl chain | Bioactivity |
| 6-Chloro-N-(pyridin-4-yl)methylpropan-2-amines | Chloro-substituted pyridine | Thermal stability |
Basic: What are the compound’s solubility profiles and formulation considerations?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
